molecular formula C9H6ClF3O2 B2449728 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride CAS No. 67273-84-1

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride

Cat. No.: B2449728
CAS No.: 67273-84-1
M. Wt: 238.59
InChI Key: MTQZUZFTQRBESO-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride typically involves the reaction of 4-trifluoromethylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the acetyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(4-Trifluoromethyl-phenoxy)-acetic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions, sometimes with a catalyst like hydrochloric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from hydrolysis.

    Biaryl Derivatives: Formed from coupling reactions.

Scientific Research Applications

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenol: Similar structure but lacks the acetyl chloride group.

    2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from the hydrolysis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the acetyl chloride moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a versatile site for further chemical modifications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQZUZFTQRBESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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